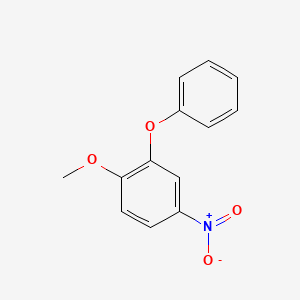

1-Methoxy-4-nitro-2-phenoxybenzene

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C13H11NO4 |

|---|---|

分子量 |

245.23 g/mol |

IUPAC 名称 |

1-methoxy-4-nitro-2-phenoxybenzene |

InChI |

InChI=1S/C13H11NO4/c1-17-12-8-7-10(14(15)16)9-13(12)18-11-5-3-2-4-6-11/h2-9H,1H3 |

InChI 键 |

BAPOBCBWHJNCJE-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2 |

产品来源 |

United States |

Synthetic Methodologies for 1 Methoxy 4 Nitro 2 Phenoxybenzene and Analogues

Classical Etherification Approaches

Traditional methods for ether synthesis have been adapted and modified for the formation of diaryl ethers. The Williamson ether synthesis and the Ullmann condensation represent two of the most fundamental approaches in this context.

Ullmann Condensation and its Variants for Diaryl Ether Formation

The Ullmann condensation, first described by Fritz Ullmann in 1905, is a classical and more direct method for forming diaryl ethers. synarchive.com The reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide in the presence of a base. synarchive.comwikipedia.org Traditionally, these reactions required harsh conditions, such as high-boiling polar solvents (e.g., nitrobenzene (B124822), N-methylpyrrolidone) and temperatures often exceeding 210°C, with stoichiometric amounts of copper metal or copper salts. wikipedia.org The aryl halide is typically activated by the presence of electron-withdrawing groups. wikipedia.org

The mechanism is thought to involve the in-situ formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org Modern advancements have significantly improved the Ullmann condensation, allowing for much milder reaction conditions. These "Ullmann-type" reactions often employ soluble copper catalysts in combination with ligands, which accelerate the coupling process. acs.orgorganic-chemistry.org The use of ligands allows the reactions to proceed at lower temperatures and with catalytic amounts of copper, broadening the substrate scope to include even electron-rich and sterically hindered aryl halides. acs.orgorganic-chemistry.org

For the synthesis of 1-methoxy-4-nitro-2-phenoxybenzene, the Ullmann condensation is a viable strategy. A potential pathway would involve the reaction of 2-chloro-5-nitroanisole (B17299) (or the corresponding bromo- or iodo- derivative) with phenol in the presence of a copper catalyst and a base.

| Aryl Halide | Phenol | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Aryl Bromide/Iodide | Phenol | Cu₂O (cat.) | Dimethylglyoxime | Cs₂CO₃ | Acetonitrile (B52724) | 81 | Excellent | acs.orgorganic-chemistry.org |

| 4-Chloronitrobenzene | Phenol | Copper (stoich.) | None | KOH | Not specified | High | Not specified | wikipedia.org |

| Aryl Halide | Phenol | Cu(I) phenylacetylenide | None | Not specified | Pyridine | Reflux | Good-Excellent | tandfonline.com |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (S\textsubscript{N}Ar) provides a powerful alternative for the synthesis of diaryl ethers, especially when the aromatic ring is appropriately activated. Unlike the electrophilic substitution reactions more typical for benzene (B151609), S\textsubscript{N}Ar involves the attack of a nucleophile on an aromatic ring. byjus.com

Mechanistic Considerations for SNAr Reactions with Halonitrobenzenes

The S\textsubscript{N}Ar reaction proceeds via a two-step addition-elimination mechanism. byjus.com In the first, rate-determining step, a nucleophile attacks the carbon atom bearing a suitable leaving group (such as a halide), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnumberanalytics.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. wikipedia.org

For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgbyjus.com These groups are crucial because they delocalize and stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.orgnumberanalytics.com Halonitrobenzenes are classic substrates for S\textsubscript{N}Ar reactions because the nitro group (–NO₂) is a powerful EWG. nih.govacs.org The reaction rate is also influenced by the nature of the leaving group, with fluoride (B91410) being the best leaving group due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack. The general reactivity order is F > Cl > Br > I. wikipedia.org

Influence of Substituent Effects (Methoxy and Nitro Groups) on SNAr Reactivity

In the context of synthesizing this compound, the substituents on the aryl halide precursor (e.g., 2-halo-5-nitroanisole) have a profound impact on reactivity.

Nitro Group (–NO₂): As a strong electron-withdrawing group, the nitro group is essential for activating the ring towards nucleophilic attack. youtube.com When positioned para (or ortho) to the leaving group, it can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, significantly lowering the activation energy of the reaction. wikipedia.orgbyjus.com

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on S\textsubscript{N}Ar Reactivity |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly withdrawing | Strongly withdrawing | Strongly Activating (ortho, para) |

| -OCH₃ (Methoxy) | Withdrawing | Donating | Weakly Deactivating (net effect) |

| -F, -Cl, -Br, -I (Halogens) | Withdrawing | Weakly Donating | Deactivating (but act as leaving groups) |

Optimization of Reaction Conditions for Phenoxybenzene Formation

The successful synthesis of this compound via an S\textsubscript{N}Ar reaction relies on the careful optimization of several parameters to maximize yield and minimize side reactions. A plausible S\textsubscript{N}Ar route would involve reacting a phenoxide nucleophile with an activated aryl halide like 2-chloro-5-nitroanisole.

Solvent: Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are commonly used. francis-press.comprepchem.com These solvents can effectively solvate the cation of the phenoxide salt while leaving the phenoxide anion relatively free and highly nucleophilic.

Base/Nucleophile: The phenoxide nucleophile is typically generated by treating phenol with a suitable base, such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃). The choice and concentration of the base are critical to ensure complete formation of the phenoxide without promoting side reactions.

Temperature: While S\textsubscript{N}Ar reactions on activated substrates can often proceed at lower temperatures than Ullmann condensations, moderate heating is usually required to achieve a reasonable reaction rate. stackexchange.com Reaction temperatures can range from room temperature to reflux, depending on the specific reactivity of the substrates. researchgate.netresearchgate.net

Leaving Group: As mentioned, the choice of halide on the nitroanisole substrate affects reactivity. An aryl fluoride would be the most reactive, followed by the chloride, allowing for potentially milder reaction conditions. wikipedia.org

By systematically adjusting these factors, the conditions can be fine-tuned to achieve an efficient synthesis of the target diaryl ether.

Transition Metal-Catalyzed Coupling Reactions

The formation of the C-O bond in diaryl ethers like this compound is most commonly achieved through transition metal-catalyzed cross-coupling reactions. These methods have largely superseded older, harsher techniques, offering milder conditions and broader substrate compatibility.

Copper-Catalyzed O-Arylation Methodologies

The copper-mediated Ullmann condensation is a foundational method for the synthesis of diaryl ethers. organic-chemistry.org In its classic form, the reaction involves the coupling of an aryl halide with a phenol in the presence of a stoichiometric amount of copper at high temperatures (often exceeding 200°C). organic-chemistry.orgwikipedia.org For the synthesis of this compound, a plausible route would involve the reaction of a phenoxide with an appropriately substituted nitroaromatic halide, such as 2-chloro-4-nitroanisole. The presence of the electron-withdrawing nitro group on the aryl halide activates the substrate towards nucleophilic attack, facilitating the reaction. wikipedia.org

Modern iterations of the Ullmann-type reaction employ catalytic amounts of copper, often as copper(I) salts like CuI, along with ligands and a base. jsynthchem.comresearchgate.net These modifications allow for significantly lower reaction temperatures (e.g., 90-120°C) and improved yields. organic-chemistry.orgresearchgate.net For instance, the use of ligands such as N,N-dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione (B73088) can accelerate the reaction. organic-chemistry.orgresearchgate.net The reaction mechanism is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper catalyst. organic-chemistry.org

Table 1: Comparison of Traditional vs. Modern Ullmann Ether Synthesis Conditions

| Feature | Traditional Ullmann Reaction | Modern Ullmann-Type Reaction |

|---|---|---|

| Copper Reagent | Stoichiometric copper powder | Catalytic Cu(I) or Cu(II) salts |

| Temperature | High (>200°C) | Moderate (90-170°C) |

| Ligands | Generally not used | Often required (e.g., diamines, amino acids) wikipedia.orgorganic-chemistry.org |

| Solvents | High-boiling polar (e.g., DMF, nitrobenzene) wikipedia.org | Various polar aprotic solvents |

| Substrate Scope | Limited, requires activated aryl halides wikipedia.org | Broader, including less activated halides organic-chemistry.org |

Palladium-Catalyzed Etherification of Nitroarenes

Palladium-catalyzed methods, particularly the Buchwald-Hartwig amination, have been adapted for the formation of diaryl ethers, offering a powerful alternative to copper-based systems. organic-chemistry.orgthieme-connect.com These reactions typically couple an aryl halide or triflate with a phenol using a palladium catalyst and a phosphine (B1218219) ligand. organic-chemistry.org The synthesis of nitro-substituted diaryl ethers like this compound is achievable with these methods, which often proceed under much milder conditions than even modern Ullmann reactions. thieme-connect.com

The success of the Buchwald-Hartwig etherification relies heavily on the choice of ligand. Bulky, electron-rich phosphine ligands are crucial for promoting the key steps of the catalytic cycle: oxidative addition, association of the phenoxide, and reductive elimination. researchgate.net The use of these sophisticated ligands allows for the coupling of even electron-deficient aryl halides, which can be challenging substrates. organic-chemistry.org The reaction is generally tolerant of a wide variety of functional groups, although the strong electron-withdrawing nature of a nitro group can influence reaction kinetics. rsc.orgresearchgate.net

N-Heterocyclic Carbene-Catalyzed Approaches

N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands for transition metal catalysis, including the palladium-catalyzed synthesis of diaryl ethers. thieme-connect.com NHCs are often more robust and resistant to oxidation than traditional phosphine ligands. thieme-connect.com An efficient catalytic system for diaryl ether formation can be generated in situ from a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂), an imidazolinium salt (the NHC precursor), and a base such as sodium hydride (NaH). thieme-connect.comorganic-chemistry.org

This methodology has been successfully applied to the coupling of various phenols with aryl chlorides, which are typically less reactive than the corresponding bromides and iodides. thieme-connect.comorganic-chemistry.org The reaction proceeds at around 100°C and demonstrates good to excellent yields (74–96%) with low catalyst loadings. organic-chemistry.org The bulky nature of the NHC ligand is thought to enhance catalyst stability and efficiency. organic-chemistry.org This approach represents a practical and scalable alternative for synthesizing complex diaryl ethers, avoiding the use of expensive and air-sensitive phosphine ligands. thieme-connect.comorganic-chemistry.org

Chemo- and Regioselectivity in the Synthesis of Substituted Phenoxybenzenes

The synthesis of a specifically substituted molecule like this compound requires precise control over which functional groups react (chemoselectivity) and at which position the new bond forms (regioselectivity).

In the context of a nucleophilic aromatic substitution (SNAr) reaction to form the ether linkage, the existing substituents on the nitroaromatic ring play a critical directing role. To synthesize the target molecule, one would typically start with a benzene ring containing a leaving group (like a halogen) and activating groups. For example, in a reaction between a phenoxide and 1-chloro-2-methoxy-4-nitrobenzene, the powerful electron-withdrawing nitro group at the para-position and the methoxy (B1213986) group at the ortho-position activate the chlorine for substitution. The nitro group stabilizes the negative charge in the Meisenheimer complex intermediate, thereby accelerating the reaction. stackexchange.com The regioselectivity is dictated by the initial placement of the substituents on the aromatic ring.

In transition metal-catalyzed cross-coupling reactions, selectivity is governed by the catalyst and reaction conditions. For instance, in a Buchwald-Hartwig or Ullmann coupling, the reaction will occur specifically at the carbon-halogen bond, leaving other functional groups like nitro and methoxy groups intact, demonstrating high chemoselectivity. Regioselectivity is again determined by the structure of the starting materials. If a molecule contains multiple potential reaction sites (e.g., two different halogen atoms), the catalyst system can often be tuned to favor reaction at one site over the other, based on factors like bond strength and steric hindrance. osti.govnih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. researchgate.net The evolution of synthetic methods for diaryl ethers reflects a trend towards greener approaches.

Key green chemistry improvements in this area include:

Catalysis over Stoichiometric Reagents: The shift from traditional Ullmann reactions, which use stoichiometric or excess copper, to modern catalytic versions using copper or palladium significantly reduces metal waste. organic-chemistry.orgwikipedia.org

Milder Reaction Conditions: Modern catalyzed reactions operate at lower temperatures and pressures, reducing energy consumption. thieme-connect.comrsc.org For example, some copper-catalyzed etherifications can now be conducted at room temperature. rsc.org This contrasts sharply with the harsh conditions of the classic Ullmann synthesis. wikipedia.org

Atom Economy: Catalytic cross-coupling reactions are inherently more atom-economical, as fewer atoms from the reagents are incorporated into waste byproducts.

Safer Solvents and Reagents: Research is ongoing to replace hazardous solvents like DMF and nitrobenzene with greener alternatives. researchgate.net Furthermore, the development of catalyst systems that can use more readily available and less toxic aryl chlorides instead of bromides or iodides is a significant advancement. organic-chemistry.org The use of air-stable NHC ligands also avoids the need for air-sensitive and often toxic phosphine ligands. thieme-connect.comorganic-chemistry.org

The development of protocols that are operationally simple, use available reactants, and allow for easy work-up contributes to a more sustainable synthetic process for producing this compound and related compounds. rsc.org

Reactivity and Chemical Transformations of 1 Methoxy 4 Nitro 2 Phenoxybenzene

Reactions Involving the Nitro Group

The nitro group, a potent electron-withdrawing moiety, profoundly influences the reactivity of the aromatic ring and is itself a site for significant chemical transformations.

Reductive Transformations of the Nitro Moiety

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, providing a gateway to the corresponding anilines. While specific studies on the reduction of 1-methoxy-4-nitro-2-phenoxybenzene are not extensively documented in publicly available literature, the reactivity can be inferred from the behavior of analogous nitroaromatic compounds. For instance, the reduction of similar nitroanisole derivatives to their corresponding anilines is a well-established process. These transformations are typically achieved using a variety of reducing agents, with the choice of reagent often tailored to achieve specific outcomes and compatibilities with other functional groups present in the molecule.

Commonly employed methods for the reduction of nitroarenes that are applicable to this compound include catalytic hydrogenation and chemical reduction.

| Reagent/Catalyst | Conditions | Product |

| H₂, Pd/C | Methanol or Ethanol, Room Temperature | 5-Methoxy-2-phenoxyaniline |

| Sn, HCl | Reflux | 5-Methoxy-2-phenoxyaniline |

| Fe, NH₄Cl | Ethanol/Water, Reflux | 5-Methoxy-2-phenoxyaniline |

| NaBH₄, NiCl₂·6H₂O | Methanol, Room Temperature | 5-Methoxy-2-phenoxyaniline |

This table presents plausible reductive transformations based on established methods for analogous compounds.

The resulting aniline (B41778), 5-methoxy-2-phenoxyaniline, is a versatile intermediate that can undergo a variety of subsequent reactions, such as diazotization followed by substitution, acylation, and alkylation, further expanding the synthetic utility of the parent nitro compound.

Role in Electron-Withdrawing Group (EWG) Activated Reactions

The nitro group at the para-position to the methoxy (B1213986) group and ortho to the phenoxy group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This activation is a consequence of the nitro group's ability to stabilize the negative charge of the Meisenheimer complex, a key intermediate in the SNAr mechanism.

While specific examples involving this compound are not readily found in the literature, the principles of SNAr reactions on nitro-activated aromatic ethers are well-documented. For instance, in related systems, a nucleophile can displace a suitable leaving group on the ring. In the case of this compound, while there isn't an inherent leaving group other than the substituents themselves, this electronic activation becomes crucial in the context of its synthesis and potential side reactions where a precursor might possess a leaving group.

Reactions Involving the Methoxy Group

The methoxy group, an ether linkage, can undergo cleavage under specific conditions, and while less common, can also be a site for derivatization.

Cleavage Reactions of the Methoxy Ether Linkage

The cleavage of the methyl ether in this compound to the corresponding phenol (B47542) is a reaction that can be achieved using strong acids. Reagents such as hydrogen bromide (HBr) and hydrogen iodide (HI) are effective for this transformation. bldpharm.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 fashion.

| Reagent | Conditions | Product |

| HBr (aq) | Reflux | 4-Nitro-2-phenoxyphenol |

| HI (aq) | Reflux | 4-Nitro-2-phenoxyphenol |

| BBr₃ | Dichloromethane, Low Temperature | 4-Nitro-2-phenoxyphenol |

This table outlines established methods for the demethylation of aromatic methyl ethers.

This demethylation reaction provides access to the corresponding hydroxyphenyl derivative, which opens up another avenue for further functionalization, such as esterification or etherification at the newly formed phenolic hydroxyl group.

Derivatization at the Methoxy Group

Direct derivatization at the methoxy group of this compound is not a common transformation. The C-O bond of the ether is generally stable under many reaction conditions. Any reaction targeting this group would likely involve its cleavage as described above.

Transformations of the Phenoxy Linkage

The phenoxy group, another ether linkage, can also be a target for chemical transformation, primarily through cleavage of the ether bond. The conditions required for the cleavage of a diaryl ether are generally harsh due to the strength of the aryl-oxygen bond. However, specific reagents can effect this transformation.

Cleavage of the phenoxy ether linkage in this compound would yield 4-methoxy-2-nitrophenol (B75764) and phenol. This reaction is less common than the cleavage of the methoxy group and typically requires more forcing conditions, such as treatment with strong reducing agents or specific Lewis acids.

| Reagent | Conditions | Products |

| Na/NH₃ (liquid) | - | 4-Methoxy-2-nitrophenol and Phenol |

| Pyridinium hydrochloride | High Temperature | 4-Methoxy-2-nitrophenol and Phenol |

This table suggests potential methods for the cleavage of the phenoxy group based on general diaryl ether cleavage protocols.

Cleavage and Formation of the Diaryl Ether Bond

The diaryl ether bond in this compound is a key reactive site. The presence of the electron-withdrawing nitro group ortho to the phenoxy linkage can activate the molecule towards nucleophilic aromatic substitution (SNAr) reactions, potentially leading to the cleavage of the C-O bond. For instance, strong nucleophiles can displace the phenoxy group.

Conversely, the formation of such diaryl ethers can be achieved through reactions like the Ullmann condensation or SNAr reactions where a phenoxide attacks a suitably activated aryl halide. The nitro group's presence is often crucial in activating the substrate for such transformations. For example, the reaction between a nitrophenoxide and a halo-anisole derivative can lead to the formation of the diaryl ether backbone.

Annulation Reactions and Formation of Polycyclic Systems (e.g., Dibenzofurans)

This compound serves as a precursor for the synthesis of more complex polycyclic systems, notably dibenzofurans. One common strategy involves an intramolecular cyclization. nih.gov This can be achieved through a radical-mediated process where, for example, an ortho-(aryloxy)aryldiazonium salt, derived from the corresponding amino compound (obtained by reduction of the nitro group), undergoes intramolecular C-C bond formation. nih.gov The initial nitro group plays a strategic role, not only in the synthesis of the diaryl ether starting material but also as a precursor to the amine necessary for diazotization and subsequent cyclization. nih.gov

Another approach to dibenzofuran (B1670420) synthesis is through intramolecular O-arylation of 2-arylphenols. nih.gov While not directly starting from this compound, this highlights a related strategy for forming the dibenzofuran core.

Electrophilic Aromatic Substitution (EAS) on this compound

Electrophilic aromatic substitution (EAS) on this molecule is complex due to the competing directing effects of the three substituents.

Directing Effects of Substituents (Methoxy, Nitro, Phenoxy)

The directing effects of the substituents on the benzene (B151609) ring determine the position of incoming electrophiles.

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. organicchemistrytutor.comyoutube.com This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. organicchemistrytutor.compressbooks.pub

Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta-director. pressbooks.pubyoutube.com It withdraws electron density from the ring both inductively and through resonance, making the ring less reactive towards electrophiles. youtube.comyoutube.com The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most likely site for substitution. pressbooks.pubyoutube.com

Phenoxy Group (-OPh): The phenoxy group, similar to the methoxy group, is an activating ortho-, para-director. It can donate electron density to the ring via resonance of the ether oxygen's lone pairs.

Halogenation, Nitration, and Sulfonation Pathways

Halogenation: The introduction of a halogen atom (e.g., bromine or chlorine) onto the aromatic ring would be directed by the activating methoxy and phenoxy groups. libretexts.org Due to steric hindrance from the adjacent phenoxy group, substitution would likely occur at the position ortho to the methoxy group and meta to both the nitro and phenoxy groups.

Nitration: Further nitration of this compound would introduce a second nitro group. libretexts.orgmasterorganicchemistry.com The position of this new group would be determined by the existing substituents. The strong deactivating effect of the present nitro group would make the reaction more difficult, requiring harsh conditions. libretexts.org The incoming nitro group would likely be directed to a position meta to the existing nitro group and ortho to one of the activating groups.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H). masterorganicchemistry.com Similar to nitration, the position of sulfonation would be governed by the directing effects of the substituents, likely favoring a position ortho to the methoxy group. libretexts.org

Radical Mechanisms in this compound Chemistry

Radical mechanisms can play a role in the chemistry of nitroaromatic compounds. For instance, the electrochemical reduction of nitrobenzenes can lead to the formation of nitro radical anions. researchgate.net These radical anions can be relatively stable intermediates but may also undergo further chemical reactions. researchgate.net In the context of this compound, such radical intermediates could be involved in cyclization reactions to form dibenzofurans, as mentioned previously. nih.gov The initial reduction of the nitro group can lead to a radical species that subsequently participates in intramolecular bond formation. nih.gov

Spectroscopic and Crystallographic Analysis for Structural Elucidation of 1 Methoxy 4 Nitro 2 Phenoxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), allowing for the elucidation of the molecular structure.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 1-methoxy-4-nitro-2-phenoxybenzene is expected to exhibit distinct signals corresponding to the protons on the two aromatic rings and the methoxy (B1213986) group. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group (-NO₂) is strongly electron-withdrawing, deshielding nearby protons and shifting their signals downfield (to higher ppm values). The methoxy (-OCH₃) and phenoxy (-OPh) groups are electron-donating through resonance, which shields protons, particularly those in the ortho and para positions, shifting them upfield.

In the case of the substituted benzene (B151609) ring of this compound, the protons H-3, H-5, and H-6 would show characteristic splitting patterns and chemical shifts. The methoxy group protons would appear as a singlet, typically in the range of 3.8-4.0 ppm. The protons of the unsubstituted phenoxy group would show signals in the typical aromatic region, with some differentiation due to the ether linkage.

Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-3 | ~7.9 - 8.1 | d |

| H-5 | ~7.0 - 7.2 | dd |

| H-6 | ~6.8 - 7.0 | d |

| -OCH₃ | ~3.9 | s |

| Phenoxy H-2', H-6' | ~7.3 - 7.5 | m |

| Phenoxy H-3', H-5' | ~7.0 - 7.2 | m |

| Phenoxy H-4' | ~7.1 - 7.3 | m |

Note: These are estimated values based on the analysis of related compounds like 1-methoxy-4-nitrobenzene and 1-nitro-2-phenoxybenzene. 'd' denotes a doublet, 'dd' a doublet of doublets, 'm' a multiplet, and 's' a singlet.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are also significantly affected by the substituents. The carbon atom attached to the nitro group (C-4) would be highly deshielded, appearing at a high chemical shift. Conversely, the carbon attached to the methoxy group (C-1) would be shielded. The ether linkages also influence the chemical shifts of the attached carbons.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C-1 | ~155 - 160 |

| C-2 | ~145 - 150 |

| C-3 | ~120 - 125 |

| C-4 | ~140 - 145 |

| C-5 | ~110 - 115 |

| C-6 | ~105 - 110 |

| -OCH₃ | ~55 - 60 |

| C-1' | ~155 - 160 |

| C-2', C-6' | ~120 - 125 |

| C-3', C-5' | ~128 - 132 |

| C-4' | ~125 - 128 |

Note: These are estimated values based on data from related structures such as 1-methoxy-4-nitrobenzene and 1-nitro-2-phenoxybenzene. spectrabase.comnih.govnist.govspectrabase.com

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms in this compound, advanced 2D NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between H-5 and its neighbors H-3 and H-6 on the substituted ring, and among the protons of the phenoxy group, thus confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal of the methoxy group would correlate with the methoxy carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Analysis of Nitro Group Vibrations

The nitro group (-NO₂) has two characteristic and strong stretching vibrations. For aromatic nitro compounds, these are the asymmetric and symmetric stretching vibrations. rsc.orgchemspider.com

Asymmetric N-O stretching: This vibration is expected to produce a strong absorption band in the region of 1500-1570 cm⁻¹.

Symmetric N-O stretching: This vibration typically results in a strong absorption band in the range of 1300-1370 cm⁻¹.

The presence of these two strong bands is a clear indicator of the nitro functional group.

Characterization of Aromatic and Ether Linkage Vibrations

The IR spectrum of this compound would also display absorptions characteristic of its aromatic systems and ether linkages.

Aromatic C-H stretching: These vibrations are typically observed as a group of weak to medium bands above 3000 cm⁻¹.

Aromatic C=C stretching: These vibrations give rise to a series of medium to strong bands in the 1400-1600 cm⁻¹ region.

Ether C-O stretching: The aryl-alkyl ether linkage (Ar-O-CH₃) and the diaryl ether linkage (Ar-O-Ar) would each have characteristic C-O stretching vibrations. The asymmetric C-O-C stretching of the diaryl ether is expected around 1240 cm⁻¹, while the aryl-alkyl ether stretch would also appear in this region.

Out-of-plane C-H bending: The substitution pattern on the aromatic rings can often be inferred from the strong out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Asymmetric NO₂ Stretch | 1500 - 1570 | Strong |

| Symmetric NO₂ Stretch | 1300 - 1370 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | ~1240 | Strong |

| Out-of-plane C-H Bend | 650 - 900 | Strong |

Note: These are expected ranges based on general IR spectroscopy principles and data for related compounds. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Similarly, the ultraviolet-visible (UV-Vis) absorption spectrum for this compound has not been reported in scientific literature. This data is essential for understanding the electronic transitions within the molecule, which are influenced by the nitro and phenoxy substituents on the benzene ring. Without this information, a detailed discussion of its electronic structure based on experimental evidence is not possible.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic study of this compound, which would provide definitive information about its three-dimensional structure in the solid state, appears not to have been conducted or published. As a result, a detailed analysis of its conformation, torsion angles, intermolecular interactions, and crystal packing is not feasible.

Conformation and Torsion Angle Analysis

Without X-ray crystallographic data, the precise conformation of the molecule, including the dihedral angles between the two phenyl rings and the orientation of the methoxy and nitro groups, remains undetermined.

Intermolecular Interactions and Crystal Packing

The nature of the intermolecular forces, such as hydrogen bonds or π-π stacking, that govern the crystal lattice of this compound is unknown in the absence of crystallographic studies.

Computational and Theoretical Investigations of 1 Methoxy 4 Nitro 2 Phenoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and structural properties of molecules like 1-methoxy-4-nitro-2-phenoxybenzene. These methods use the principles of quantum mechanics to model molecules and predict their characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like this compound, a DFT study would provide insights into the distribution of electrons across the molecule, which is crucial for understanding its reactivity and spectroscopic properties.

General studies on nitrobenzene (B124822) derivatives often employ DFT methods, such as B3LYP with a basis set like 3-21G(d) or the more robust 6-31G*, to analyze how substituents affect the electronic properties of the benzene (B151609) ring. unpatti.ac.idresearchgate.net These studies typically find that the presence and position of electron-withdrawing groups (like the nitro group) and electron-donating groups (like the methoxy (B1213986) and phenoxy groups) significantly influence the electron density distribution.

Molecular Geometry Optimization and Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational mode corresponds to a specific type of bond stretching, bending, or twisting. This analysis is crucial for two reasons: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and the predicted spectrum can be compared with experimental spectroscopic data to validate the computational model.

Molecular Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing the behavior of electrons in terms of molecular orbitals that extend over the entire molecule.

HOMO-LUMO Energy Gaps and Their Significance

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For this compound, the presence of both electron-donating (methoxy, phenoxy) and electron-withdrawing (nitro) groups would make the HOMO-LUMO gap a particularly interesting parameter to study, as it would quantify the electronic interplay of these substituents.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, an MEP analysis would likely show a high negative potential around the oxygen atoms of the nitro and methoxy groups, indicating these are sites prone to electrophilic interaction. Conversely, regions of positive potential would be expected around the hydrogen atoms. This analysis provides a clear picture of the molecule's reactive sites.

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule with flexible groups like this compound, which has a rotatable phenoxy group, multiple conformations are possible.

Rotational Barriers of Phenyl Rings

The interplay of electronic effects also influences these barriers. The methoxy group is an electron-donating group, while the nitro group is a strong electron-withdrawing group. This electronic push-pull system can affect the degree of conjugation between the phenyl rings and the ether oxygen, thereby influencing the rotational energy landscape.

A summary of representative calculated rotational barriers for nitro groups in related compounds is presented in the table below.

| Compound | Substituent Position | Average V2 Barrier (kcal/mol) |

| 3-Nitrophenol | meta | 6.64 |

| 4-Nitrophenol | para | 7.93 |

| 3-Nitroaniline | meta | 6.38 |

| 4-Nitroaniline | para | 9.13 |

| 3-Nitrotoluene | meta | 6.44 |

| 4-Nitrotoluene | para | 6.92 |

| Data sourced from a theoretical study on internal rotational barriers in various nitro-substituted benzene derivatives nih.gov. |

Influence of Substituents on Molecular Conformation

The specific arrangement of substituents on the benzene rings of this compound significantly governs its three-dimensional structure. The methoxy (-OCH3), nitro (-NO2), and phenoxy (-OPh) groups each exert distinct steric and electronic influences that collectively determine the molecule's preferred conformation.

The methoxy group, an electron-donating substituent, can also influence the planarity of the system through resonance effects. In diaryl-substituted heteroarenes, it has been observed that intramolecular C-H···O hydrogen bonds involving methoxy groups can contribute to a planar geometry, with dissociation energies around 3-5 kcal/mol rsc.org. However, the ortho positioning of the methoxy group relative to the bulky phenoxy group in this compound likely introduces significant steric repulsion. This steric hindrance would force the phenoxy group out of the plane of the first benzene ring, leading to a twisted conformation. Theoretical studies on other diaryl ethers support the idea that electronic repulsion between the lone pairs of the ether oxygen and the adjacent π-cloud also plays a crucial role in determining the preferred conformation rsc.org.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful approach for investigating the reaction mechanisms of complex organic transformations, such as the nucleophilic aromatic substitution (SNA) reactions that this compound is likely to undergo. These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed picture of the reaction pathway.

Transition State Calculations for SNAr and Other Transformations

Nucleophilic aromatic substitution (SNA) is a key reaction class for nitro-activated aromatic compounds masterorganicchemistry.comyoutube.com. In the case of this compound, a nucleophile can potentially attack the carbon atom bearing the phenoxy group, leading to its displacement. Computational studies on similar SNA reactions have been instrumental in determining whether these reactions proceed through a stepwise mechanism involving a stable Meisenheimer complex or a concerted mechanism researchgate.netstrath.ac.ukacs.org.

The nature of the nucleophile, the leaving group, the aromatic core, and the solvent all play a role in dictating the reaction mechanism researchgate.net. For many fluoroarenes, the reaction is found to be stepwise, involving a Meisenheimer complex as an intermediate researchgate.net. However, recent computational and experimental evidence suggests that some prototypical SNA reactions may in fact proceed through a concerted mechanism acs.org.

Calculations on the reaction of para-substituted fluorobenzenes have shown that the activation barriers for ether formation are well-correlated with the electron-donating or -withdrawing properties of the substituent nih.gov. The presence of the strongly electron-withdrawing nitro group in this compound is expected to significantly lower the activation barrier for nucleophilic attack by stabilizing the negative charge that develops in the transition state masterorganicchemistry.comyoutube.com.

While specific transition state calculations for this compound are not documented, data from related systems can provide insights. For example, in the reaction of meta-methoxybromobenzene with methoxide (B1231860) in DMSO, the calculated activation free energy (ΔG‡) is 25.8 kcal/mol strath.ac.uk. The presence of a nitro group, which is a stronger activating group than a methoxy group, would likely result in a lower activation barrier for a similar reaction with this compound.

Simulation of Solvent Effects on Reactivity

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models, particularly those that combine quantum mechanics with molecular mechanics (QM/MM), can effectively simulate these solvent effects miami.eduresearchgate.net.

For SNA reactions, moving from a protic solvent (like methanol) to a dipolar aprotic solvent (like DMSO) can lead to significant rate accelerations miami.edu. This is because protic solvents can solvate the nucleophile, reducing its reactivity, while dipolar aprotic solvents solvate the cation more effectively, leaving the "naked" and more reactive nucleophile. QM/MM simulations have successfully reproduced these large rate increases miami.edu.

Furthermore, explicit solvent models, where individual solvent molecules are included in the calculation, have revealed that the solvent can play a more direct role than simply acting as a continuous medium. For instance, in the SNA reaction of 4-nitrobenzonitrile (B1214597) with sodium methoxide, explicit solvation models showed that the true nucleophile is a methanol-methoxide complex, and that entropy effects from the solvent molecules significantly modify the free energy surface of the reaction chemrxiv.org. These findings highlight the importance of considering the specific interactions between the reactants and the solvent molecules when modeling reaction mechanisms. Including solvent effects in computations has been shown to make reactions kinetically less favorable compared to gas-phase calculations, with calculated activation free energies being markedly higher in solution strath.ac.uk.

Advanced Methodological Developments and Future Research Directions

Development of Novel Synthetic Routes to 1-Methoxy-4-nitro-2-phenoxybenzene

The synthesis of this compound has traditionally been achieved through classical methods. However, ongoing research is focused on developing more efficient, sustainable, and versatile synthetic strategies.

A primary route for synthesizing diaryl ethers like this compound is the Ullmann condensation . wikipedia.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). In the context of this compound, this would typically involve the reaction of a dihalonitrobenzene with methoxide (B1231860) and subsequently with phenoxide, or a related sequence. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org Modern advancements are geared towards the use of soluble copper catalysts with specific ligands, which can facilitate the reaction under milder conditions. wikipedia.org

Another significant approach is nucleophilic aromatic substitution (SNA r) . libretexts.orgyoutube.com The presence of the electron-withdrawing nitro group in the para position of the phenoxybenzene core activates the aromatic ring towards nucleophilic attack. libretexts.orgnih.gov This allows for the displacement of a leaving group, such as a halogen, by a nucleophile like methoxide. For instance, the reaction of 1-chloro-2-phenoxy-4-nitrobenzene with sodium methoxide would yield the target compound. The efficiency of this reaction is highly dependent on the nature of the solvent and the specific reaction conditions. chegg.comyoutube.com Research in this area focuses on optimizing these parameters to improve yields and reduce reaction times.

Recent developments also include the exploration of catalytic C-O cross-coupling reactions using more earth-abundant and less toxic metals like iron. researchgate.net These methods offer a more environmentally friendly alternative to traditional copper or palladium-catalyzed reactions. researchgate.net The development of nanosized ferric hydroxide (B78521) catalysts has shown promise in promoting the formation of the C-O bond in phenoxy ethers. researchgate.net

Below is a table summarizing potential synthetic precursors for this compound:

| Starting Material 1 | Starting Material 2 | Reaction Type |

| 1,2-Dichloro-4-nitrobenzene | Sodium Methoxide, then Phenol | Nucleophilic Aromatic Substitution / Ullmann Condensation |

| 4-Fluoro-1-methoxy-2-nitrobenzene bldpharm.com | Phenol | Nucleophilic Aromatic Substitution |

| 1-Chloro-4-methoxy-2-nitrobenzene | Phenol | Ullmann Condensation |

| 2-Phenoxy-4-nitrophenol | Methylating Agent (e.g., Dimethyl Sulfate) | Williamson Ether Synthesis |

Exploration of New Chemical Transformations for Diverse Derivatives

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially novel properties.

The nitro group is a key functional handle. It can be readily reduced to an amino group, opening up a vast area of amine chemistry. The resulting aniline (B41778) derivative can undergo a plethora of reactions, including diazotization followed by substitution, acylation, and alkylation, to produce a diverse range of compounds. For example, reductive amination of related nitro compounds has been demonstrated. researchgate.net

The aromatic rings themselves can be subjected to further electrophilic or nucleophilic substitutions, depending on the directing effects of the existing substituents. The methoxy (B1213986) and phenoxy groups are ortho, para-directing for electrophilic aromatic substitution, while the nitro group is meta-directing. This allows for regioselective introduction of new functional groups.

Furthermore, the ether linkages can potentially be cleaved under harsh conditions to yield phenolic derivatives, which can then be further functionalized. Cross-dehydrogenative coupling reactions, catalyzed by N-heterocyclic carbenes (NHCs), represent a modern approach to forming new C-C bonds, and similar strategies could be envisioned for derivatives of this compound. organic-chemistry.org

Mechanistic Investigations of Complex Reactions Involving the Compound

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new transformations.

For nucleophilic aromatic substitution (SNA r) reactions, the accepted mechanism involves a two-step addition-elimination process. libretexts.orgyoutube.com A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing nitro group plays a critical role in stabilizing this intermediate by delocalizing the negative charge. libretexts.orgnih.gov Subsequent elimination of the leaving group restores the aromaticity of the ring. nih.gov Theoretical studies using density functional theory (DFT) can be employed to model the energy profiles of these reactions, providing insights into the transition states and intermediates involved. nih.gov

In Ullmann condensations , the mechanism is thought to involve the formation of a copper(I) alkoxide or phenoxide species. wikipedia.org The exact nature of the active catalytic species and the elementary steps of the reaction are still areas of active investigation, particularly with the development of new ligand systems.

Investigating the mechanisms of potential side reactions is also important. For example, under certain conditions, homocoupling of starting materials can occur. chemrxiv.org Understanding the factors that favor the desired cross-coupling over homocoupling is a key aspect of methodological development.

Application of Machine Learning and AI in Predicting Reactivity and Synthesis Pathways

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical synthesis and discovery. engineering.org.cnnih.govnih.gov These technologies can be applied to this compound and its derivatives in several ways.

Reactivity Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcome of a reaction, including the yield and the formation of byproducts. youtube.com For a molecule like this compound, a trained model could predict its reactivity with a wide range of reagents under various conditions. This can help chemists to quickly identify promising reaction conditions and avoid those that are unlikely to be successful.

Reaction Optimization: AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize the yield of a desired product. youtube.com This is often achieved through Bayesian optimization or other iterative learning approaches, where the algorithm suggests new experiments to perform based on the results of previous ones.

The development of these computational tools relies on the availability of large, high-quality datasets of chemical reactions. osf.io

Design and Synthesis of Advanced Materials Utilizing the Phenoxybenzene Core (excluding biological/medical materials)

The rigid and aromatic structure of the phenoxybenzene core makes it an attractive building block for the synthesis of advanced materials with unique properties. While excluding biological and medical applications, several areas of materials science could benefit from derivatives of this compound.

Polymers for Electronics: The phenoxybenzene unit can be incorporated into the backbone of polymers to create materials with specific electronic properties. For example, polymers containing phenothiazine, a related heterocyclic structure, have been investigated as electrode materials for next-generation batteries. nih.gov By modifying the substituents on the phenoxybenzene core, it may be possible to tune the electronic properties of the resulting polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of polyphenylenediethynylenes through C-C coupling reactions mediated by copper(I) oxide nanoparticles highlights a potential route to such conjugated polymers. rsc.org

High-Performance Polymers: The thermal stability and rigidity of the phenoxybenzene structure could be exploited to create high-performance polymers with high glass transition temperatures and good mechanical strength. These materials could find applications in aerospace, automotive, and electronics industries where resistance to high temperatures and harsh environments is required.

Liquid Crystals: The elongated and rigid shape of certain derivatives of this compound, such as 4-Methoxy-4'-nitrobiphenyl, suggests potential applications in the field of liquid crystals. nih.gov By carefully designing the molecular structure, it may be possible to create molecules that exhibit liquid crystalline phases, which are essential for display technologies.

The synthesis of these advanced materials would involve polymerization reactions of functionalized monomers derived from this compound. The specific synthetic strategies would depend on the desired polymer architecture and properties.

Table of Chemical Compounds

| Chemical Name |

| 1,2-Dichloro-4-nitrobenzene |

| 1-Chloro-2-phenoxy-4-nitrobenzene |

| This compound |

| 1-Nitro-2-phenoxybenzene nih.gov |

| 2,2'-Dinitrobiphenyl rsc.org |

| 2-Phenoxy-4-nitrophenol |

| 4-Fluoro-1-methoxy-2-nitrobenzene bldpharm.com |

| 4-Methoxy-4'-nitrobiphenyl nih.gov |

| 4-nitroanisole industrialchemicals.gov.aunist.gov |

| Amino Nimesulide |

| Anisaldehyde |

| Azoxybenzene chemrxiv.org |

| Benzaldehyde |

| Benzene (B151609) |

| Butylated hydroxyl toluene |

| Cinnamaldehyde |

| Curcumin |

| Diethyl azodicarboxylate |

| Dimethyl Sulfate |

| Gentamicin |

| Iguratimod nih.gov |

| Methanol |

| N-(2-(2,4-Dihydroxyphenoxy)-4-nitrophenyl)methanesulfonamide |

| Nimesulide |

| Nitrobenzene (B124822) wikipedia.org |

| Nystatin |

| p-Anisidine |

| Phenol |

| Phenothiazine nih.gov |

| p-Nitrocatechol |

| p-Nitrophenol industrialchemicals.gov.au |

| Salicylaldehyde |

| Sodium Methoxide |

| Triphenylphosphine |

| Urea |

| p-aminophenol |

| 1-iodo-2-nitrobenzene rsc.org |

| 2-chloro-5-methylphenol |

| 4-fluoro-2-methoxy |

| 2-chloro-1-methoxy-4-nitrobenzene chegg.com |

| 1-chloro-2-methoxy-4-nitrobenzene chegg.com |

| 2-Aryl Naphthoquinones organic-chemistry.org |

| 4-amino-2-nitrophenol |

| 2,4-dinitroaniline |

| 4-nitroaniline |

| 4-methoxy-N-(4-nitrobenzyl)aniline researchgate.net |

| 2-hydrazinobenzimidazole |

| 4-chloronitrobenzene |

| p-nitrophenyl phenyl ether |

| 2,4-dinitrofluorobenzene |

| 2-chlorophenol |

| dihydroxyphenol ether |

| 4-chloro-2-hydroxy-nitrobenzene |

| 4-nitromethoxybenzene |

| p-bromonitrobenzene |

| 4-bromonitrobenzene |

| 1-Methoxy-4-(2-nitroethyl)benzene chemicalbook.com |

| 4-methoxy-alpha-(nitromethyl)benzyl alcohol |

| 2-nitroalcohol |

| tri-n-butyl-tin hydride |

| chloromethyl phenyl sulfone |

| p-fluoro- and p-chloronitrobenzenes |

| 4-methoxy-2-nitro-1-phenoxybenzene nih.govchemspider.comsigmaaldrich.com |

| 2-Bromo-4-nitrophenyl acetate (B1210297) |

| 4'-Hydroxy Nimesulide |

| 2-[(E)-(4-hydroxyphenylimino)methyl]phenol |

| 4-nitro-2-((3-phenylallylidene)amino)phenol |

| 2'-methoxyphenyl-(N-2'-pyrinyl)-p-fluoro-benz-amidoethylpiperazine |

| 3-vinyl-N-methylphenothiazine |

| 2-cinnamoyl benzaldehydes |

| 2-phenyl naphthoquinones |

常见问题

Q. What are the recommended synthetic routes for 1-Methoxy-4-nitro-2-phenoxybenzene, and how can reaction conditions be optimized for high yields?

The synthesis typically involves multi-step reactions starting from nitrobenzene derivatives. A common approach includes:

- Step 1 : Nitration of a methoxy-substituted benzene precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

- Step 2 : Introduction of the phenoxy group via nucleophilic aromatic substitution (e.g., using potassium phenoxide in anhydrous DMF at 80–100°C).

Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust solvent polarity (e.g., from DMF to THF) to enhance selectivity. Yield improvements (≥75%) are achieved by maintaining anhydrous conditions and inert atmospheres (N₂/Ar) to suppress side reactions .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- ¹H NMR : Key signals include a singlet for the methoxy group (δ 3.8–4.0 ppm), aromatic protons split into distinct patterns (δ 6.5–8.5 ppm), and nitro group deshielding effects.

- ¹³C NMR : The nitro group induces significant downfield shifts (~150 ppm for C-NO₂).

- IR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch).

Validation : Compare experimental spectra with computational predictions (e.g., PubChem data ) and reference analogs like 1-(2-Methoxyethyl)-4-nitrobenzene .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound?

The electron-withdrawing nitro (-NO₂) and methoxy (-OCH₃) groups direct substitutions via resonance and inductive effects:

- Nitro Group : Deactivates the ring and meta-directs incoming electrophiles.

- Methoxy Group : Activates the ring but is ortho/para-directing; steric hindrance from the phenoxy group further limits accessible positions.

Experimental Validation : Use isotopic labeling (e.g., deuterated derivatives) and kinetic studies to map reaction pathways. Computational tools (DFT) can model electron density distributions .

Q. How can contradictory data on the compound’s stability in aqueous solutions be resolved?

Conflicting reports may arise from pH-dependent degradation. Stability studies show:

- Acidic Conditions (pH <5) : Rapid hydrolysis of the methoxy group.

- Neutral to Basic Conditions (pH 7–9) : Stability improves, with <10% degradation over 72 hours.

Methodology : Conduct accelerated stability testing under controlled pH (buffered solutions) and analyze degradation products via HPLC-MS. Compare with structurally similar compounds like 2-Chloro-1-ethynyl-4-methoxybenzene, which shows analogous pH sensitivity .

Q. What strategies mitigate hazardous by-products during large-scale synthesis?

- By-Product Identification : Use GC-MS to detect volatile impurities (e.g., nitroso derivatives).

- Process Optimization : Replace traditional nitrating agents (HNO₃) with safer alternatives (e.g., AcONO₂ in acetic acid).

- Safety Protocols : Implement closed-system reactors and real-time monitoring for exothermic reactions. Reference safety guidelines from nitrobenzene derivatives, such as 1-Dodecyloxy-4-nitrobenzene .

Q. How does this compound interact with biological targets, and what assays are suitable for evaluating its bioactivity?

- Mechanistic Studies : Use fluorescence quenching assays to probe interactions with DNA/enzymes.

- Antimicrobial Screening : Employ microdilution assays (MIC/MBC) against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

Compare results with structurally related compounds like N-(4-hydroxyphenyl)-2-methoxybenzamide, which exhibits anticancer activity .

Data Analysis and Experimental Design

Q. How can researchers address discrepancies in reported reaction yields for this compound?

- Reproducibility Checks : Standardize solvent purity, catalyst batches, and temperature control.

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., reaction time vs. temperature).

- Literature Cross-Validation : Compare methodologies from analogous nitroaromatics, such as 1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitrobenzene, which requires strict anhydrous conditions .

Q. What advanced computational tools are recommended for predicting the compound’s reactivity in novel reactions?

- Molecular Modeling : Use Gaussian or ORCA for transition-state analysis.

- Docking Studies : AutoDock Vina for predicting interactions with biological targets.

- SAR Studies : Relate substituent effects to activity using QSAR models. Reference PubChem’s computational datasets for validation .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods with ≥100 ft/min face velocity.

- Spill Management : Neutralize with alkaline solutions (e.g., NaHCO₃) and adsorb with vermiculite.

Adhere to guidelines from nitro-containing compounds like 1-Isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。